Product packaging for 1,3,5-Benzenetriamine, hydrochloride(Cat. No.:CAS No. 88010-00-8)

1,3,5-Benzenetriamine, hydrochloride

Cat. No.: B1628679
CAS No.: 88010-00-8
M. Wt: 159.62 g/mol
InChI Key: AJHDRXSTMDYFOL-UHFFFAOYSA-N
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Description

Significance as a Multi-functional Aromatic Building Block in Contemporary Chemistry

The unique trifunctional and symmetrical structure of 1,3,5-benzenetriamine hydrochloride makes it an invaluable building block in modern chemistry. The three amine groups serve as reactive sites for forming multiple bonds, enabling the construction of complex, highly ordered two- and three-dimensional structures.

A primary application is in the field of materials science, particularly in the synthesis of porous crystalline materials. It serves as a key organic linker or monomer for creating:

Metal-Organic Frameworks (MOFs) : The amine groups can coordinate with metal ions, forming robust, porous frameworks with applications in gas storage, separation, and catalysis. alfachemch.com

Covalent Organic Frameworks (COFs) : Through condensation reactions with other multifunctional monomers (like aldehydes), it forms extended, crystalline porous polymers. cd-bioparticles.net These COF materials are noted for their high surface areas and stability.

Beyond framework materials, its derivatives are integral to the development of advanced electronic materials. Specifically, they are used in the fabrication of electroluminescent devices like Organic Light-Emitting Diodes (OLEDs), where their rigid and expanded structures contribute to enhanced operational stability. alfachemch.com

The compound also serves as a versatile intermediate in organic synthesis for producing a range of compounds, including dyes and pigments. cymitquimica.commdpi.com The reactive amine functionalities allow for various chemical modifications to create molecules with specific desired properties. cymitquimica.com

Key Research Applications of 1,3,5-Benzenetriamine Hydrochloride
Application AreaDescription of UseResulting Material/ProductReference
Materials ScienceServes as a trifunctional organic linker or monomer.Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs) alfachemch.comcd-bioparticles.netbldpharm.com
ElectronicsUsed to synthesize derivatives that enhance device stability.Organic Light-Emitting Diodes (OLEDs) alfachemch.com
Organic SynthesisActs as a precursor or synthetic intermediate.Dyes, Pigments, Nucleating Agents cymitquimica.comalfachemch.commdpi.com
Supramolecular ChemistryParticipates in co-assembly via hydrogen bonding.Water-stable supramolecular polymer fibers

Historical Development and Evolution of Research Trajectories for Triaminobenzene Derivatives

The study of triaminobenzene derivatives is historically linked to the chemistry of nitroaromatics. A common and well-studied synthetic route to 1,3,5-triaminobenzene involves the reduction of its precursor, 1,3,5-trinitrobenzene (B165232). mdpi.com Early research focused on synthetic methodologies, such as the chemical reduction of nitro groups using metals in hydrochloric acid or catalytic hydrogenation over palladium catalysts. mdpi.comprepchem.com These foundational processes made compounds like 1,3,5-triaminobenzene and its homologues accessible for further study and application. mdpi.com

Initially, these aromatic amines were of significant interest in the production of dyes and pigments. mdpi.com However, the research trajectory for triaminobenzene derivatives has evolved considerably. In recent decades, the focus has shifted from these traditional applications to their use as highly specialized components in advanced materials. The recognition of their rigid, symmetric structure as ideal for creating ordered, porous networks propelled their use in the burgeoning fields of MOFs and COFs. alfachemch.com

Furthermore, the exploration of organic electroluminescence, which began with observations in anthracene (B1667546) crystals in the 1960s and led to the development of modern OLEDs, created new avenues for triaminobenzene derivatives. wikipedia.org Researchers found that incorporating these stable, multi-functional aromatic amines into the organic layers of OLEDs could improve device performance and longevity, marking a significant expansion from their historical applications. alfachemch.com

Structural Attributes and Their Implications for Chemical Reactivity

The chemical properties and utility of 1,3,5-benzenetriamine hydrochloride are a direct consequence of its molecular structure. Key attributes include:

Symmetrical Aromatic Core : The benzene (B151609) ring provides a rigid, planar scaffold. The 1,3,5- (or sym-) substitution pattern imparts a high degree of symmetry to the molecule.

Trifunctional Nucleophilic Sites : The three primary amine (-NH2) groups are strong nucleophiles and bases. cymitquimica.com This allows the molecule to readily engage in a variety of chemical reactions, including nucleophilic substitutions, coupling reactions, and condensation with electrophiles like aldehydes to form imines. cymitquimica.com

Hydrogen Bonding Capability : The amine groups can act as both hydrogen bond donors and acceptors, facilitating self-assembly and the formation of stable supramolecular structures through strong intermolecular hydrogen bonds.

Hydrochloride Salt Form : The compound exists as a trihydrochloride salt, where the amine groups are protonated. This significantly increases its solubility in water and other polar solvents compared to the free base, 1,3,5-benzenetriamine. cymitquimica.comalfachemch.com In chemical reactions, a base is typically required to deprotonate the ammonium (B1175870) hydrochloride groups to liberate the nucleophilic free amine for subsequent reactions.

The combination of a rigid aromatic core and multiple reactive sites makes 1,3,5-benzenetriamine hydrochloride an ideal monomer for polymerization, leading to materials with high thermal stability and structural integrity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClN3 B1628679 1,3,5-Benzenetriamine, hydrochloride CAS No. 88010-00-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,3,5-triamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHDRXSTMDYFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614340
Record name Benzene-1,3,5-triamine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID20614340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-09-5, 88010-00-8
Record name 1,3,5-Benzenetriamine, hydrochloride (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,3,5-triamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 1,3,5 Benzenetriamine and Its Hydrochloride Salt

Classical Reduction Pathways from Nitroaromatic Precursors

The most conventional approach to synthesizing 1,3,5-triaminobenzene involves the reduction of a corresponding nitroaromatic precursor, most commonly 1,3,5-trinitrobenzene (B165232) (TNB). nih.gov This transformation can be accomplished through various reductive methods, including catalytic hydrogenation and the use of stoichiometric metal reagents.

Catalytic Hydrogenation Techniques (e.g., Palladium on Carbon)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of both aliphatic and aromatic nitro groups to their corresponding amines. researchgate.net Palladium on carbon (Pd/C) is a frequently chosen catalyst for this transformation due to its high activity and selectivity. researchgate.netgoogle.com The process involves the reaction of the nitro-substituted benzene (B151609) with hydrogen gas (H₂) in the presence of the Pd/C catalyst. google.com

The reaction is typically carried out in a solvent such as ethyl acetate. rsc.org For instance, 3,5-dinitroaniline (B184610) can be effectively hydrogenated to 1,3,5-benzenetriamine using a 10% Pd/C catalyst in a Parr shaker apparatus. rsc.org The catalyst, being heterogeneous, can be easily removed from the reaction mixture by filtration upon completion of the reaction. google.com While highly effective, one consideration with Pd/C is its potent reducing power, which can also reduce other functional groups if present in the substrate. researchgate.net For particularly challenging reductions, higher pressures of H₂ and elevated temperatures may be necessary. google.com

Table 1: Examples of Catalytic Hydrogenation for 1,3,5-Benzenetriamine Synthesis
PrecursorCatalystReagents/SolventReference
3,5-Dinitroaniline10% Palladium on CarbonH₂, Ethyl Acetate rsc.org
1,3,5-TrinitrobenzenePalladium/GrapheneH₂, Methanol libretexts.org
Nitroaromatics (General)Palladium on CarbonH₂ researchgate.netgoogle.com

Alternative Reduction Strategies Utilizing Stoichiometric Reagents

Before the widespread adoption of catalytic hydrogenation, and for substrates with functionalities incompatible with it, nitro group reductions were commonly performed using stoichiometric metal reagents in acidic media. epa.govlibretexts.org

Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classical method for reducing nitroarenes to anilines. This method is valued for its mildness and tolerance of other reducible groups. researchgate.net However, the reaction generates significant amounts of tin-based by-products, which can complicate purification and pose environmental concerns. epa.gov A literature survey indicates that the use of tin in academic and industrial settings has decreased significantly in recent years. libretexts.org

Iron (Fe) metal, often in the presence of an acid like acetic acid or ammonium (B1175870) chloride, is another effective reagent. researchgate.netlibretexts.org A method for the successive and selective reduction of one, two, or all three nitro groups in 1,3,5-trinitrobenzene uses hydrazine (B178648) hydrate (B1144303) in the presence of iron(III) chloride and charcoal, providing a pathway to 1,3,5-triaminobenzene from TNB in a one-pot synthesis. The use of iron is considered a greener alternative to tin and its prevalence in reported reductions has increased substantially. libretexts.org

Table 2: Stoichiometric Reagents for Nitroaromatic Reduction
PrecursorReagent SystemKey FeaturesReference
2,4,6-Trinitrobenzoic AcidTin (Sn), conc. HClClassic method; purification can be difficult.
1,3,5-TrinitrobenzeneHydrazine Hydrate, FeCl₃, CharcoalAllows for selective one-pot reduction of all three nitro groups.
Nitroarenes (General)Iron (Fe), Acid (e.g., AcOH, NH₄Cl)Milder conditions; greener alternative to tin. researchgate.netlibretexts.org
Nitroarenes (General)Tin(II) Chloride (SnCl₂)Mild method; useful for substrates with sensitive functional groups. researchgate.netepa.gov

Contemporary Synthetic Routes to the 1,3,5-Triaminobenzene Core

In addition to classical reductions, other synthetic strategies have been developed to construct the 1,3,5-triaminobenzene framework, often starting from non-nitroaromatic precursors to avoid handling potentially explosive materials. nih.govrsc.org

Curtius Rearrangement-Based Syntheses from Trimesic Acid Precursors

The Curtius rearrangement provides a versatile route to amines from carboxylic acids via an acyl azide (B81097) intermediate. This strategy has been successfully applied to the synthesis of 1,3,5-triaminobenzene derivatives starting from the readily available and inexpensive trimesic acid (1,3,5-benzenetricarboxylic acid). nih.gov

Table 3: Synthesis via Curtius Rearrangement from Trimesic Acid
MethodKey Reagent(s)Intermediate/ProductKey AdvantagesReference
Classical 5-StepThionyl chloride, Hydrazine, Nitrous acidTriethyl tricarbamate of 1,3,5-triaminobenzeneEstablished route, good overall yield (70%). nih.gov
One-Pot DPPA MethodDiphenylphosphoryl azide (DPPA), tert-Butyl alcohol1,3,5-tri-Boc aminobenzeneAvoids hazardous reagents, simple, mild conditions. rsc.org

Cyclotrimerization of Cyanoacetates

The cyclotrimerization of compounds containing a nitrile (cyano) group is a well-known method for synthesizing 1,3,5-triazine (B166579) rings. This reaction involves the head-to-tail cyclization of three nitrile molecules to form the stable, six-membered heterocyclic triazine ring. Various catalysts can be employed to facilitate this transformation. However, this reaction class primarily yields s-triazine heterocycles rather than the carbocyclic benzene core. The synthesis of the 1,3,5-triaminobenzene framework specifically via the cyclotrimerization of cyanoacetate (B8463686) esters or related precursors is not a well-documented pathway in the reviewed scientific literature.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers a direct method for introducing amine functionalities onto a benzene ring by displacing a suitable leaving group. For this reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups at the ortho and/or para positions relative to the leaving group.

Despite the general difficulty of performing SNAr on unactivated rings, methods have been developed for the synthesis of 1,3,5-triaminobenzene from halogenated precursors under forcing conditions. A patented process describes the direct amination of 1,3,5-trichlorobenzene. The reaction is carried out in a pressurized vessel with 28% aqueous ammonia (B1221849) at 180°C, using copper iodide as a catalyst, to successfully displace all three chlorine atoms and form 1,3,5-triaminobenzene. A similar copper-catalyzed amination can be performed starting from 3,5-diaminochlorobenzene, where the final chloro group is substituted by an amino group using aqueous ammonia at 165-170°C. nih.gov These examples demonstrate that, through the use of high temperatures, high pressures, and catalysis, nucleophilic aromatic substitution can be a viable, albeit strenuous, route to the 1,3,5-triaminobenzene core. nih.gov

Table 4: Synthesis via Nucleophilic Aromatic Substitution
PrecursorReagents/ConditionsCatalystReference
1,3,5-Trichlorobenzene28% Aqueous Ammonia, 180°C, High PressureCopper Iodide
3,5-Diaminochlorobenzene28% Aqueous Ammonia, 165-170°C, AutoclaveCuprous Chloride nih.gov

Table of Mentioned Compounds

Compound Name
1,3,5-Benzenetriamine
1,3,5-Benzenetriamine, hydrochloride
1,3,5-Trinitrobenzene (TNB)
3,5-Dinitroaniline
Palladium on Carbon (Pd/C)
Tin(II) chloride
Iron(III) chloride
Hydrazine hydrate
Trimesic acid (1,3,5-benzenetricarboxylic acid)
Diphenylphosphoryl azide (DPPA)
1,3,5-tri-Boc-aminobenzene
1,3,5-Trichlorobenzene
3,5-Diaminochlorobenzene
Copper iodide
Cuprous chloride
2,4,6-Trinitrobenzoic acid
Phloroglucinol

Conversion to the Hydrochloride Salt Form and Solubility Considerations

The conversion of 1,3,5-benzenetriamine to its hydrochloride salt is a critical step in its synthesis and purification, primarily aimed at enhancing its stability and solubility in polar solvents. The free base form of 1,3,5-benzenetriamine is sparingly soluble in water but shows solubility in organic solvents like dimethylformamide (DMF). chemicalbook.com The formation of the hydrochloride salt significantly improves its solubility in aqueous solutions. cymitquimica.comalfachemch.com

The most common method for preparing the hydrochloride salt involves treating the 1,3,5-benzenetriamine free base with hydrochloric acid (HCl). This acid-base reaction protonates the three highly basic amine groups on the benzene ring, forming the trihydrochloride salt (1,3,5-benzenetriamine·3HCl). cymitquimica.comfda.gov A typical laboratory procedure involves dissolving the crude or purified 1,3,5-benzenetriamine in a suitable solvent, such as ethanol (B145695) or diethyl ether, followed by the addition of a solution of HCl (either concentrated aqueous HCl or HCl gas dissolved in an organic solvent). google.comgoogle.com

For instance, one synthetic route describes the deprotection of 1,3,5-tri-Boc aminobenzene by stirring it in a 1:1 mixture of ethanol and concentrated hydrochloric acid. google.com This process not only removes the protecting groups but also directly yields the 1,3,5-benzenetriamine as its hydrochloride salt, which can then be isolated by filtration. google.com Another described process involves the hydrolysis of 1,3,5-triaminobenzene in a dilute aqueous solution of hydrochloric acid under heat to produce phloroglucinol, illustrating the compound's reactivity in acidic aqueous media. google.com The hydrochloride salt typically appears as a white to off-white or pale gray crystalline solid. cymitquimica.com The enhanced solubility of the hydrochloride form is crucial for its use as a reagent in aqueous reaction systems and for applications such as the synthesis of metal-organic frameworks (MOFs) and as an intermediate for dyes and pharmaceuticals. cymitquimica.comalfachemch.com

Table 1: Solubility Profile of 1,3,5-Benzenetriamine and its Hydrochloride Salt
Compound FormWaterPolar Organic Solvents (e.g., Ethanol, Acetone)Non-Polar Solvents (e.g., Benzene, Ether)Reference
1,3,5-Benzenetriamine (Free Base)Sparingly Soluble/SolubleSolubleInsoluble chemicalbook.com
1,3,5-Benzenetriamine HydrochlorideSolubleData not widely available, but generally solubleGenerally Insoluble cymitquimica.comalfachemch.com

Advanced Purification and Characterization Methodologies in Synthesis

The synthesis of 1,3,5-benzenetriamine hydrochloride requires robust purification and characterization techniques to ensure product purity and confirm its chemical structure, which is essential for its subsequent applications in materials science and chemical synthesis. alfachemch.com

Chromatography is a fundamental tool for both the purification of 1,3,5-benzenetriamine hydrochloride and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly effective analytical method. sielc.com

For the analysis of 1,3,5-benzenetriamine, a reverse-phase (RP) HPLC method can be employed. sielc.com This technique typically uses a non-polar stationary phase (like a C18 or a specialized Newcrom R1 column) and a polar mobile phase. sielc.com A common mobile phase composition includes acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The retention time of the compound under specific conditions allows for its identification and quantification, thereby assessing the purity of a sample. These analytical HPLC methods are often scalable for preparative separation to isolate the pure compound from reaction byproducts and impurities. sielc.com

Column chromatography is another widely used technique for purification. wiley-vch.de In this method, a stationary phase like silica (B1680970) gel is packed into a column. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. For amine-containing compounds, which can interact strongly with the acidic silica gel, the silica may be pre-treated with a base like triethylamine (B128534) to prevent peak tailing and improve separation efficiency. wiley-vch.de The polarity of the eluent, often a mixture of hexanes and ethyl acetate, is gradually increased to separate the desired product from less polar and more polar impurities. wiley-vch.de Progress is monitored by Thin Layer Chromatography (TLC). wiley-vch.dersc.org

Table 2: Chromatographic Methods for 1,3,5-Benzenetriamine Hydrochloride
TechniqueStationary PhaseMobile Phase ExamplePurposeReference
Reverse-Phase HPLCNewcrom R1 (low silanol (B1196071) activity)Acetonitrile (MeCN), Water, Phosphoric AcidAnalysis, Purity Assessment, Preparative Isolation sielc.com
Column ChromatographySilica Gel (often base-washed)Hexanes/Ethyl Acetate GradientProduct Isolation and Purification wiley-vch.de

Once purified, the structure of 1,3,5-benzenetriamine hydrochloride is confirmed using a combination of spectroscopic and diffraction methods.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. Due to the high C₃ᵥ symmetry of the 1,3,5-benzenetriamine molecule, the NMR spectra are expected to be relatively simple. In the ¹H NMR spectrum, the three aromatic protons are chemically equivalent and should appear as a single signal (a singlet). docbrown.info Similarly, the protons of the three amine groups (or ammonium groups in the hydrochloride salt) would also be equivalent. In the ¹³C NMR spectrum, two distinct signals are expected: one for the three equivalent aromatic carbons bonded to the amine groups and another for the three equivalent aromatic carbons not bonded to nitrogen. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1,3,5-benzenetriamine hydrochloride would show characteristic absorption bands. These include N-H stretching vibrations for the ammonium groups (typically broad bands in the 2800-3200 cm⁻¹ region), N-H bending vibrations (around 1600-1500 cm⁻¹), and C-N stretching vibrations. Additionally, characteristic peaks for the aromatic ring, such as C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1600-1450 cm⁻¹ region), would be present. rsc.orgresearchgate.netresearchgate.net

Diffractional Analysis:

Table 3: Key Analytical Data for Structural Elucidation
Analysis TypeExpected Key Features for 1,3,5-Benzenetriamine HydrochlorideReference
¹H NMRTwo singlets expected due to high symmetry: one for aromatic C-H protons and one for N-H protons. docbrown.info
¹³C NMRTwo signals expected for the aromatic carbons due to symmetry. rsc.org
IR SpectroscopyCharacteristic peaks for N-H (ammonium salt), C-N, and aromatic C=C and C-H bonds. researchgate.netresearchgate.net
X-Ray DiffractionProvides definitive crystal structure, bond lengths, and angles. Confirms crystalline phase. nist.govresearchgate.net

Advanced Derivatization and Functionalization Strategies of 1,3,5 Benzenetriamine Hydrochloride

Selective and Global Amine Group Protection and Deprotection in Complex Syntheses

The reactivity of the three amino groups on the 1,3,5-benzenetriamine core requires protection to control selectivity in subsequent reactions. Both global protection of all three amines and selective protection are crucial strategies in multi-step syntheses.

A common strategy for the global protection of the amine functionalities is the formation of carbamates. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. masterorganicchemistry.comfishersci.co.uk A patented synthesis process demonstrates this approach, where 1,3,5-benzenetriamine is converted to 1,3,5-tri-Boc aminobenzene. This reaction is typically achieved by treating the triamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.ukgoogle.com The complete deprotection of the Boc groups to regenerate the triamine hydrochloride is accomplished by stirring the protected compound in a mixed solution of ethanol (B145695) and concentrated hydrochloric acid. google.comgoogle.com This protection-deprotection sequence allows for transformations on other parts of a molecule without interference from the highly reactive amine groups.

Another approach involves the formation of imines. For instance, in the synthesis of a hexa-functional monomer, benzophenone imine was used to protect the amino groups of a 1,3,5-triaminobenzene derivative via a Buchwald-Hartwig coupling reaction. dtic.mil This strategy was employed to create a stable precursor for the synthesis of 2D polymers. The deprotection to release the free amine can be achieved under aqueous acidic conditions. dtic.mildtic.mil

Sulfonamides represent another class of highly stable amine protecting groups. orgsyn.org The 2-(trimethylsilyl)ethanesulfonyl (SES) group, for example, is stable across a wide range of reaction conditions but can be removed under relatively mild, specific conditions using fluoride sources like tetrabutylammonium fluoride (TBAF). orgsyn.org While not explicitly documented for 1,3,5-benzenetriamine in the provided sources, such orthogonal protecting groups are essential tools for complex syntheses involving polyfunctional molecules. Orthogonality allows for the selective deprotection of one type of protecting group while others remain intact, a key strategy for sequential, site-selective modifications.

Table 1: Common Amine Protecting Groups and Their Deprotection Conditions
Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl) masterorganicchemistry.comfishersci.co.uk
BenzyloxycarbonylCbzBenzyl (B1604629) chloroformate (CbzCl)Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) beilstein-journals.org
2-(Trimethylsilyl)ethanesulfonylSESSES-ClFluoride source (e.g., TBAF) orgsyn.org
Benzophenone Imine-Benzophenone Imine (with Pd catalyst)Aqueous Acid dtic.mildtic.mil

**3.2. Directed N-Alkylation and Arylation Methods

Directly modifying the nitrogen atoms of 1,3,5-benzenetriamine through alkylation or arylation is a powerful method to tune its electronic and physical properties. However, this approach presents significant challenges.

The direct N-alkylation of 1,3,5-triaminobenzene and its simple derivatives is often unsuccessful. This difficulty is primarily attributed to the low stability of the amine compounds, which can be prone to oxidation and other side reactions under standard alkylation conditions. mdpi.com Consequently, alternative synthetic routes are commonly employed to achieve N-alkylated products. A prevalent strategy involves using more stable precursors such as 1,3,5-trihydroxybenzene (phloroglucinol) or 1,3,5-halogenated benzenes. These precursors can be reacted with secondary amines to synthesize the desired N,N,N',N',N'',N''-hexa-alkylated-1,3,5-benzenetriamines. mdpi.com This indirect approach circumvents the stability issues associated with the parent triamine.

Despite the challenges with the parent compound, total N-alkylation has been successfully achieved on more stabilized derivatives. For example, the use of stable methyl triamino-benzene-tricarboxylate allows for the study of complete N-alkylation under standard conditions using alkyl iodides. mdpi.com

The resulting 1,3,5-tris(dialkylamino)benzenes are powerful nucleophiles and have been synthesized and characterized for use in mechanistic studies. acs.orgnih.gov These hexa-alkylated compounds are described as strongly electron-rich aromatic substrates and neutral carbon super nucleophiles. acs.orgnih.gov Their high nucleophilicity makes them valuable model compounds for investigating electrophilic substitution reactions. acs.org The synthesis of these compounds, often achieved through the indirect methods mentioned previously, provides access to a class of molecules with significantly altered electronic properties compared to the parent triamine, making them essential for building advanced molecular architectures.

Electrophilic Coupling Reactions at the Aromatic Core and Amine Centers

The high electron density of the 1,3,5-benzenetriamine core, particularly when N-alkylated, makes it highly susceptible to attack by electrophiles. This reactivity has been exploited to form new C-N and C-C bonds.

The reaction between electron-rich aromatic compounds and arenediazonium salts, known as azo-coupling, has been studied in detail using hexa-alkylated derivatives of 1,3,5-benzenetriamine. The interaction between 1,3,5-tris(N,N-dialkylamino)benzenes and diazonium salts leads to the formation of moderately stable σ-complexes, also known as Wheland intermediates or arenium ions. acs.orgnih.gov

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the aromatic ring, which disrupts the aromaticity and forms this resonance-stabilized carbocation intermediate. uomustansiriyah.edu.iqmasterorganicchemistry.com This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.comlumenlearning.com A subsequent rapid deprotonation step restores the aromaticity of the ring. uomustansiriyah.edu.iq

In the case of the highly activated 1,3,5-tris(N,N-dialkylamino)benzene systems, these Wheland intermediates are sufficiently stable to be observed and studied. acs.orgnih.gov Research has provided clear evidence that the formation of these Wheland complexes is a reversible process. acs.orgnih.gov The final azo-coupled products can undergo a further attack by other diazonium salts, leading to exchange reactions where a better electrophile replaces a less powerful one in the complex. acs.orgnih.gov This reversibility is a significant mechanistic insight not commonly observed in standard electrophilic aromatic substitutions.

The potent carbon nucleophilicity of 1,3,5-triaminobenzene derivatives enables them to participate in C-C coupling reactions with strongly electron-deficient aromatic substrates. nih.gov These reactions provide a pathway to novel conjugated molecular architectures.

For example, the coupling of 1,3,5-triaminobenzene derivatives with 4,6-dinitrobenzofuroxan (DNBF) resulted in the first characterized examples of a special type of intermediate known as a Wheland-Meisenheimer (WM) intermediate. nih.gov This zwitterionic species contains both a Wheland complex on the nucleophilic triaminobenzene fragment and a Meisenheimer complex on the electrophilic fragment. nih.gov

Similar reactivity has been observed with other electron-deficient partners. The reaction with 2,3,4-trinitrothiophene also provided NMR spectroscopic evidence for the formation of labile Wheland-Meisenheimer intermediates at low temperatures. nih.gov At room temperature, these reactions led to stable, unexpected products arising from the attack of the nucleophile at a different carbon position, resulting in the replacement of a nitro group. nih.gov These C-C coupling reactions highlight the utility of triaminobenzene derivatives in synthesizing complex, all-conjugated structures with potential applications in materials for optoelectronic devices or solar energy conversion. nih.gov

Table 2: C-C Coupling Reactions of 1,3,5-Triaminobenzene Derivatives
Electron-Deficient SubstrateIntermediate ObservedReaction OutcomeReference
4,6-Dinitrobenzofuroxan (DNBF)Wheland-Meisenheimer (WM) IntermediateFormation of characterized WM intermediate nih.gov
7-Chloro-4,6-dinitrobenzofuroxanNot specifiedHigh yield of conjugated C-C coupled product researchgate.net
2,3,4-TrinitrothiopheneWheland-Meisenheimer (WM) IntermediateStable product via attack at C-4 and nitro group replacement nih.gov
2-Bromo-3,4,5-trinitrothiopheneNot specifiedSNAr substitution product with displacement of bromide nih.gov

Halogenation through Diazotization and Sandmeyer-like Reactions

The conversion of the primary aromatic amino groups of 1,3,5-benzenetriamine into halogens is a powerful strategy for creating versatile intermediates. This transformation is typically achieved through a two-step process involving diazotization followed by a copper(I)-catalyzed Sandmeyer reaction. wikipedia.org

The initial step is the diazotization of the triamine. In this process, 1,3,5-benzenetriamine hydrochloride is treated with a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid. geeksforgeeks.org This reaction must be carried out at low temperatures, typically 0–5 °C, to prevent the premature decomposition of the resulting diazonium salt and to minimize the formation of undesired phenol side products. mnstate.edu The three amino groups are converted into tris(diazonium) salt groups (-N₂⁺), yielding the highly reactive benzene-1,3,5-tris(diazonium) intermediate.

Following diazotization, the Sandmeyer reaction is employed to substitute the diazonium groups with halogens. organic-chemistry.org This reaction is a radical-nucleophilic aromatic substitution catalyzed by copper(I) salts. wikipedia.org The choice of the copper(I) salt determines the halogen introduced:

Chlorination: Copper(I) chloride (CuCl) is used to yield 1,3,5-trichlorobenzene.

Bromination: Copper(I) bromide (CuBr) is used to produce 1,3,5-tribromobenzene.

The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas (N₂). The aryl radical then abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the final aryl halide product. wikipedia.org Due to its wide applicability, the Sandmeyer reaction is a key method for creating substitution patterns on aromatic rings that are not achievable through direct electrophilic substitution. organic-chemistry.org

StepReactionKey ReagentsTypical ConditionsProduct
1Diazotization1,3,5-Benzenetriamine HCl, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)0–5 °C, aqueous solutionBenzene-1,3,5-tris(diazonium) chloride
2aSandmeyer ChlorinationBenzene-1,3,5-tris(diazonium) chloride, Copper(I) chloride (CuCl)Kept cold initially, then allowed to warm1,3,5-Trichlorobenzene
2bSandmeyer BrominationBenzene-1,3,5-tris(diazonium) chloride, Copper(I) bromide (CuBr)Kept cold initially, then allowed to warm1,3,5-Tribromobenzene

Azide (B81097) Formation and Applications in Click Chemistry

The synthesis of 1,3,5-triazidobenzene from 1,3,5-benzenetriamine provides a powerful C3-symmetric core for use in "click chemistry." This transformation also begins with the diazotization of the triamine, as described previously. The resulting benzene-1,3,5-tris(diazonium) salt is then treated with an azide source, typically sodium azide (NaN₃), to yield the target 1,3,5-triazidobenzene. This reaction allows for the efficient replacement of all three amino groups with highly energetic and reactive azide functionalities. mdpi.com

The resulting 1,3,5-triazidobenzene is an ideal building block for the Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry. wikipedia.org This reaction involves the coupling of an azide with an alkyne to form a stable 1,2,3-triazole ring. wikipedia.org While the thermal reaction can proceed, it often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers. wikipedia.orgorganic-chemistry.org

Modern click chemistry utilizes metal catalysis to overcome these limitations:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, affording exclusively the 1,4-disubstituted triazole isomer. The reaction is rapid, highly specific, and tolerant of a wide variety of functional groups, allowing it to be performed under mild, often aqueous, conditions. wiley-vch.de

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper catalysis, ruthenium catalysts direct the cycloaddition to yield the 1,5-disubstituted triazole isomer. wikipedia.orgnih.gov This complementary regioselectivity provides access to a different set of molecular architectures.

By using 1,3,5-triazidobenzene as a trivalent core, three different alkyne-containing molecules can be "clicked" onto the central benzene (B151609) ring. This enables the straightforward synthesis of complex, star-shaped molecules with precise control over their final structure and functionality.

Reaction TypeReactantsCatalystKey FeaturesProduct Regiochemistry
Azide SynthesisBenzene-1,3,5-tris(diazonium) salt, Sodium Azide (NaN₃)NoneSubstitution of diazonium groups with azide groups1,3,5-Triazidobenzene
CuAAC1,3,5-Triazidobenzene, Terminal AlkyneCopper(I) source (e.g., CuSO₄/sodium ascorbate)High reaction rate, high yield, exceptional functional group tolerance1,4-disubstituted 1,2,3-triazole
RuAAC1,3,5-Triazidobenzene, Terminal or Internal AlkyneRuthenium complex (e.g., Cp*RuCl(PPh₃)₂)Complements CuAAC, works with internal alkynes1,5-disubstituted 1,2,3-triazole

Functionalization with Amino Acids and Other Biocompatible Moieties

Directly functionalizing the 1,3,5-benzenetriamine core with amino acids and other biocompatible molecules is a key strategy for developing advanced biomaterials and therapeutic scaffolds. This approach leverages the amine groups as anchor points for attaching moieties that can enhance water solubility, introduce biological activity, or facilitate self-assembly into ordered nanostructures.

The most common method for this functionalization is through amide bond formation. The amine groups of 1,3,5-benzenetriamine can be coupled with the carboxylic acid group of N-protected amino acids using standard peptide coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the primary amines on the benzene ring.

Biocompatible MoietyCoupling ChemistryCommon ReagentsResulting LinkagePurpose of Functionalization
Amino Acids (e.g., Glycine, Alanine)Amide CouplingEDC, DCC, HATU, HOBtAmide BondIntroduce chirality, peptide sequences for biological recognition
Polyethylene Glycol (PEG)Amidation (with PEG-acid) or Reductive Amination (with PEG-aldehyde)Coupling reagents or NaBH₃CNAmide or Amine BondEnhance water solubility, increase circulation time, reduce immunogenicity
Carbohydrates (e.g., Glucose, Galactose)Reductive Amination, Isothiocyanate couplingNaBH₃CN, ThiophosgeneAmine or Thiourea BondTarget specific cell receptors, improve biocompatibility

This strategy has been widely explored using related C3-symmetric molecules like benzene-1,3,5-tricarboxamides (BTAs). nih.gov These systems demonstrate the ability to self-assemble into fibrous structures that mimic natural biomaterials. By attaching amino acids or other bioactive ligands to a 1,3,5-tri-functionalized core, researchers can create scaffolds for protein binding, cellular uptake, and tissue engineering applications. nih.gov The modularity of this approach allows for precise control over the density and type of functionalities presented, enabling the design of materials with tailored biological and physical properties. nih.gov

Applications in Supramolecular Chemistry and Self Assembly Phenomena

Design Principles for Supramolecular Architectures

The creation of predictable and functional supramolecular structures from BTA-based systems hinges on a deep understanding of the non-covalent interactions that govern their assembly. The core design revolves around programming molecules to spontaneously organize into larger, well-defined architectures.

Hydrogen bonding is the primary directional force responsible for the self-assembly of BTA derivatives. The amide groups, derived from the amine functionalities of the parent 1,3,5-benzenetriamine, are capable of forming a network of strong, directional hydrogen bonds. researchgate.net This typically results in a threefold, helical arrangement of intermolecular hydrogen bonds that drives the formation of one-dimensional, fibrous supramolecular polymers. researchgate.net

The self-assembly process is often cooperative, meaning that the formation of an initial nucleus of aggregated molecules greatly facilitates further growth. nih.gov This nucleation-elongation mechanism is analogous to the formation of biological polymers like actin and leads to highly ordered, shape-persistent structures. nih.gov The strength and pattern of these hydrogen bonds are critical; for instance, studies on amino ester-based BTAs have identified two competing hydrogen bonding patterns:

Amide-Amide (AA): Involves three hydrogen bonds between two molecules and is the productive interaction that leads to the formation of extended BTA stacks. researchgate.netrsc.org

Amide-Carboxylate (AC): Involves six hydrogen bonds between two molecules, forming a more stable dimer that is, however, unfavorable for further polymerization. researchgate.netrsc.org

The balance between these and other interactions dictates the final structure and stability of the assembled architecture.

While the BTA core provides the hydrogen-bonding scaffold, the substituents attached to the amide groups offer a high degree of control over the self-assembly process. Even subtle modifications to these peripheral groups can dramatically alter the morphology and properties of the resulting supramolecular structures. researchgate.net

Key influencing factors include:

Alkyl Chains: The length and nature of alkyl substituents can impact the solubility and packing of the molecules. Long alkyl chains can introduce van der Waals interactions and influence the formation of liquid crystalline phases. researchgate.net

Chirality: Introducing chiral centers, for example, a methyl group in an alkyl side chain, can induce a preferred helicity in the supramolecular polymer. researchgate.netcapes.gov.br The position of the chiral group relative to the BTA core affects the stability of the aggregates. researchgate.net

Amino Acids: Functionalization with amino acids introduces additional hydrogen bonding capabilities, chirality, and potential for hydrophobic or electrostatic interactions, leading to diverse and complex structures. nih.govcore.ac.uk

The following table summarizes research findings on how different molecular modifications affect the final supramolecular assembly.

Molecular ModificationSubstituent ExampleEffect on Self-AssemblyResulting Morphology
Amide Connectivity Inversion of one amide group (iBTA)Slightly alters hydrogen bonding ability but maintains assemblyCan be co-assembled into fibers with standard BTAs. nih.gov
Alkyl Chain Chirality Chiral methyl group on an n-octyl chainInduces helical preference; stability depends on methyl positionLiquid crystalline phases and helical aggregates. researchgate.net
Terminal Groups Hydrophilic ethylenediamine (B42938) terminiPromotes solubility in water while forcing hydrophobic interactionsTwisted one-dimensional higher-order nanofibers. nih.gov
Amino Acid Type Glycine vs. Alanine/Phenylalanine/LeucineDictates morphological outcome through subtle structural changesGlycine leads to a gel; other amino acids form solid microspheres. core.ac.uk

Supramolecular Polymer Formation

The directed self-assembly of BTA derivatives leads to the formation of long, well-defined supramolecular polymers. These structures often take the form of nanofibers or microtubes and can be further organized into more complex hierarchical systems. nih.govrsc.org

BTA molecules are well-known for their ability to self-assemble in aqueous and organic media into defined nanofibers and nanorods. nih.gov This process is driven by the C3-symmetric network of hydrogen bonds. The modularity of the BTA platform allows for the co-assembly of two or more different BTA derivatives into a single fibrous structure. nih.gov This strategy is particularly useful for introducing specific functions into the supramolecular polymer. For example, a small percentage of a BTA monomer functionalized with a fluorescent dye can be co-assembled with a non-functionalized BTA, resulting in fluorescently labeled fibers. nih.gov This approach allows for precise control over the density of functionalities presented on the fiber surface. nih.govrsc.org

Attaching amino acids or short peptide sequences to the BTA core provides a sophisticated method for programming self-assembly behavior, particularly in aqueous environments. nih.govcore.ac.uk The specific amino acids used have a profound impact on the final morphology of the assembly.

Research has shown that small changes to the amino acid can switch the assembly pathway:

A BTA functionalized with glycine was found to form a robust hydrogel composed of fibrous networks. core.ac.uk

In contrast, BTAs functionalized with chiral amino acids such as alanine, phenylalanine, or leucine formed monodisperse, solid microspheres under the same conditions. core.ac.uk

This demonstrates that the subtle steric and hydrophobic differences between amino acid side chains can completely redirect the self-assembly outcome from fibrous to spherical structures. core.ac.uk Furthermore, the hydrophobicity and bulkiness of amino acid residues in BTA-tripeptide derivatives were found to control the packing and morphology of nanofibers in water, with more hydrophobic residues leading to more tightly packed fibers. nih.gov

A significant challenge in functionalizing BTA systems is that achieving mono-functionalization on the C3-symmetric core often requires lengthy and low-yield synthetic procedures. nih.govrsc.org An innovative solution is the use of "inversed amide BTAs" (iBTAs), where the connectivity of one of the three amide linkages to the benzene (B151609) core is inverted (N-centered instead of C-centered). nih.gov

Morphological Control and Patterning in Self-Assembled Systems

The ability to control the shape and structure of materials at the nanoscale is a central goal of supramolecular chemistry. Derivatives of 1,3,5-benzenetriamine, particularly benzene-1,3,5-tricarboxamides (BTAs), are exemplary in this regard, demonstrating remarkable versatility in forming well-defined nanostructures. The morphology of the resulting assemblies can be precisely tuned by modifying the side chains attached to the central benzene core.

Research has shown that these BTA derivatives can self-assemble into a variety of forms, including one-dimensional nanofibers, twisted ribbons, and hollow microtubes. rsc.orgnih.govrsc.org For instance, a series of BTAs with peripheral tertiary N,N-dialkyl-ethylamino substituents were found to self-assemble from aqueous solution upon heating into well-defined microtubular structures. rsc.org The specific morphology is highly dependent on the nature, order, and quantity of amino acids in peptide fragments attached to the BTA core. rsc.org

Further studies have fabricated complex hierarchical superstructures. A BTA derivative containing photoresponsive azobenzene (B91143) units was first self-assembled into nanocolumns, which then organized laterally into a hexagonal columnar liquid crystal phase. nih.gov This demonstrates that molecular-level design can dictate patterning on multiple length scales, leading to advanced functional materials. nih.gov The mechanical properties of these self-assembled structures are also linked to their morphology; while the intrinsic stiffness of different BTA-based nanofibers is similar, their varying diameters can lead to rigidity differences of up to three orders of magnitude. nih.gov

BTA DerivativeSolvent/ConditionsObserved MorphologyReference
BTA with N,N-dialkyl-ethylamino substituentsAqueous solution, upon heatingSupramolecular microtubes rsc.org
BTA-peptide conjugatesWaterTwisted one-dimensional nanofibers rsc.org
BTA with azobenzene (BTA-3AZO)Cyclohexane-methanolNanocolumns, hexagonal columnar and lamello-columnar phases nih.gov
BTA with varied amide connectivity and alkyl substituentsNot specifiedNanofibers with varying diameters nih.gov

Formation of Discrete Supramolecular Assemblies

The C3-symmetry of the 1,3,5-benzenetriamine core makes it an ideal candidate for constructing discrete, well-defined supramolecular structures such as cages, 2D networks, and coordination polymers.

Supramolecular cages are discrete, hollow, three-dimensional structures with significant potential in molecular recognition, catalysis, and encapsulation. While the tripodal nature of 1,3,5-benzenetriamine suggests its utility as a paneling unit for cage construction, its direct application in the synthesis of such compounds is not extensively documented in recent literature. The field of supramolecular coordination cages often utilizes other types of rigid organic linkers and metal nodes to achieve the desired closed architectures. acs.org

The direct use of 1,3,5-triaminobenzene has been successfully demonstrated in the on-surface synthesis of two-dimensional (2D) materials. Researchers have fabricated a defect-free and homogeneous honeycomb π-conjugated nanosheet on a gold (Au(111)) surface. researchgate.net This was achieved through the reaction of 1,3,5-triaminobenzene with benzene-1,3,5-tricarboxaldehyde in a pH-controlled aqueous solution. researchgate.net This work highlights the potential of the amine groups to form robust covalent or non-covalent networks, providing a bottom-up route to ordered 2D materials. Similarly, related multitopic linkers, such as benzene-1,4-di(dithiocarboxylate), have been shown to form 2D coordination polymers, further illustrating the utility of the benzene scaffold in creating extended planar networks. nih.govresearcher.life

Coordination polymers are extended networks of metal ions linked by organic ligands. The three amine groups of 1,3,5-benzenetriamine can act as coordination sites (or 'nodes') for metal ions, making it a suitable tripodal linker. While its carboxylate analogue, 1,3,5-benzenetricarboxylic acid (H3BTC), is one of the most widely used linkers in the construction of metal-organic frameworks (MOFs), the triamine offers a nitrogen-based alternative. bohrium.comchemrxiv.org

The potential of the 1,3,5-substituted benzene core as a functional linker is further exemplified by its sulfur analogue, benzene-1,3,5-tri(dithiocarboxylate) (BTDTC³⁻). nih.gov This tritopic linker has been used to synthesize trinuclear Cu(I) and hexanuclear Mo(II) complexes. Electrochemical studies of these complexes suggest that the BTDTC³⁻ ligand facilitates electronic communication between the coordinated metal centers, making it a promising component for functional coordination polymers with applications in electronics and catalysis. nih.gov This suggests similar potential for 1,3,5-benzenetriamine as an electronically active linker.

Investigation of Physical Gelation Induced by Self-Assembly

Physical gels are formed when molecular building blocks self-assemble into an extended network that immobilizes the solvent. This process is a hallmark of many BTA derivatives, which are excellent gelators of both water (hydrogels) and organic solvents (organogels). The primary driving force for gelation is the formation of long, entangled supramolecular fibers through intermolecular hydrogen bonding, which creates the gel network. researchgate.netuni-bayreuth.de

The gelation properties are highly tunable. For example, telechelic polymers end-capped with BTA moieties can form robust hydrogels, with the hydrophobic BTA units phase-separating in water to form the network crosslinks. unistra.fr In organic solvents, certain BTA derivatives have been shown to form gels, with the gelation ability depending on the specific solvent and the side chains on the BTA core. researchgate.net A study using a photoresponsive BTA derivative demonstrated the formation of three-dimensional organogel networks in cyclohexane-methanol solutions, which could be controlled with light. nih.govresearchgate.net These findings underscore how the 1,3,5-benzenetriamine scaffold, when appropriately functionalized, can be used to design smart materials with responsive gelation properties.

Gelator TypeSolventGel TypeKey FindingReference
Telechelic polymers with BTA end-capsWaterHydrogelPhase segregation of BTA nanorods induces gelation. unistra.fr
N-(2-methoxyethyl)-N′,N″-di(n-octyl)benzene-1,3,5-tricarboxamideVarious organic solventsOrganogelGel formation is solvent-dependent. researchgate.net
BTA with azobenzene (BTA-3AZO)Cyclohexane-methanolOrganogelFormation of 3D organogel networks with photoresponsive properties. nih.govresearchgate.net
pH-sensitive BTAsWaterHydrogelGelation is sensitive to pH changes. uni-bayreuth.de

Integration into Advanced Materials and Frameworks

Covalent Organic Frameworks (COFs) as Structural Building Blocks

1,3,5-Benzenetriamine and its derivatives are fundamental structural units in the bottom-up synthesis of Covalent Organic Frameworks (COFs). These crystalline porous polymers are constructed from organic building blocks linked by strong covalent bonds, resulting in pre-designed skeletons and nanopores. The trigonal C3-symmetry of the benzenetriamine core is instrumental in forming extended, porous networks, typically through condensation reactions with complementary aldehyde-based linkers.

Porous Organic Polymers (POPs), a class of materials that includes amorphous and crystalline (COF) structures, are designed by selecting specific monomer geometries and synthetic routes to achieve desired properties. The use of 1,3,5-benzenetriamine derivatives, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), allows for the creation of POPs with high porosity and specific functionalities. researchgate.net

The synthesis of these polymers can be achieved through various methods, including:

Schiff-base condensation: This common reaction involves the condensation of amine-based linkers like TAPB with aldehyde-containing monomers. researchgate.net This approach was used to create poly(Schiff-base) networks, where the geometry of the amine building block significantly influenced the surface area and pore distribution of the final polymer. researchgate.net

Sonogashira-Hagihara cross-coupling: This palladium-catalyzed reaction is used to create Conjugated Microporous Polymers (CMPs). rsc.org While the direct use of 1,3,5-benzenetriamine is less common here, the principle of using 1,3,5-substituted benzene (B151609) nodes to create porous networks is well-established, demonstrating that rational substitution of core units can tune material properties. rsc.org

Amine-anhydride condensation: Microporous polyimides with high surface areas (up to 1454 m² g⁻¹) and narrow pore sizes (5 to 6 Å) have been synthesized by reacting 1,3,5-tris(4-aminophenyl)benzene with pyromellitic dianhydride. researchgate.net

These design strategies lead to POPs with tailored properties for specific applications. For instance, triazine-based CMPs, analogous to benzene-based systems, have been shown to adsorb more CO2 than their benzene counterparts with similar surface areas, a property attributed to the electron-withdrawing nature of the triazine node. rsc.org The high surface area and tunable porosity of these materials make them excellent candidates for gas storage and separation. researchgate.netrsc.org

Table 1: Properties of Porous Organic Polymers Synthesized from 1,3,5-Benzenetriamine Derivatives

Polymer Name/TypeMonomersSynthesis MethodBET Surface Area (m²/g)CO₂ UptakeSource
Microporous Polyimide (MPI-3)1,3,5-tris(4-aminophenyl)benzene, Pyromellitic dianhydridePolycondensationUp to 145416.8 wt% (273 K, 1 bar) researchgate.net
Triazine Network (TNCMP-2)1,3,5-Triethynyl-2,4,6-trimethylbenzene, 2,4-Bis(4-bromophenyl)-6-chloro-1,3,5-triazineSonogashira-Hagihara Coupling9951.45 mmol/g (298 K, 1 bar) rsc.org
Poly(Schiff base) (PSN-3)1,3,5,7-tetrakis(4-formylphenyl)adamantane, 1,3,5,7-tetrakis(4-aminophenyl)adamantaneSchiff-base Condensation86513.6 wt% (273 K, 1 bar) researchgate.net

COF membranes are gaining significant interest for molecular separations due to their defined pore structures and high stability. researchgate.netresearchgate.net The fabrication of these membranes often involves interfacial polymerization, where the amine and aldehyde precursors react at the interface of two immiscible liquids or at a liquid-vapor/solid-vapor interface. researchgate.net

A versatile and scalable method involves casting precursor suspensions (e.g., an amine monomer like a benzenetriamine derivative and an aldehyde monomer) followed by heat treatment under controlled humidity. figshare.com This approach allows for the fabrication of free-standing, flexible COF membranes with tunable thickness down to the sub-micron level. figshare.com For example, membranes made from the condensation of 1,3,5-triformylphloroglucinol with various amine monomers have demonstrated high mechanical strength, with a Young's modulus up to 1.7 GPa and a tensile strength up to 60 MPa. figshare.com

The performance of these membranes is exceptional. They exhibit high porosity with Brunauer–Emmett–Teller (BET) surface areas reaching up to 2226 m² g⁻¹. figshare.com In separation applications, they have achieved over 99% rejection of dyes in aqueous solutions through nanofiltration and have shown a separation factor of 11 for H₂/CO₂ gas separation with an H₂ permeance of 2857 GPU. figshare.com Thiol-functionalized COFs prepared from 1,3,5-tris(4-aminophenyl)benzene (TPB) have been incorporated into mixed-matrix membranes (MMMs) with PVDF. mdpi.com These MMMs showed a substantial increase in water flux compared to pure PVDF membranes, demonstrating the potential of these materials in water treatment technologies. mdpi.com

Table 2: Performance Data for COF Membranes

Membrane TypeFabrication MethodKey Performance MetricValueApplicationSource
Ketoenamine-linked COFPrecursor casting and heat treatmentBET Surface AreaUp to 2226 m²/gGeneral Porosity figshare.com
Ketoenamine-linked COFPrecursor casting and heat treatmentYoung's ModulusUp to 1.7 GPaMechanical Strength figshare.com
Ketoenamine-linked COFPrecursor casting and heat treatmentDye Rejection (Nanofiltration)>99%Water Purification figshare.com
Ketoenamine-linked COFPrecursor casting and heat treatmentH₂/CO₂ Separation Factor11Gas Separation figshare.com
TPB-DMTP-COF-SH@PVDF (10% COF)Mixed-Matrix MembraneWater Flux3289 LMHWater Treatment mdpi.com

Metal-Organic Frameworks (MOFs) as Triamine-Integrated Structures

1,3,5-Benzenetriamine and its functionalized analogues are also employed as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). alfachemch.com The amine groups can act as coordination sites for metal ions or as functional groups within the pores of the MOF to impart specific properties, such as enhanced CO₂ affinity or catalytic activity. mdpi.com

The synthesis of MOFs containing triamine functionalities can be achieved by reacting a metal salt with an organic linker that incorporates the 1,3,5-triamine core. A notable example is the synthesis of a two-dimensional copper 1,3,5-triamino-2,4,6-benzenetriol metal-organic framework (Cu₃(TABTO)₂-MOF). researchgate.netacs.org In this synthesis, the presence of oxygen was found to be critical; conducting the reaction in air with vigorous stirring prevented the formation of metallic copper as a byproduct. researchgate.netacs.org

Another approach involves using more complex linkers derived from the triamine scaffold, such as 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM). mdpi.com Novel MOFs have been prepared using this TIBM linker with various metal ions including Cu, Cr, and Al. mdpi.com The synthesis integrated imidazole (B134444) rings, which contain secondary and tertiary amines, providing crucial sites for metal coordination. mdpi.com These MOFs exhibit high CO₂ adsorption capacity, with the TIBM-Cu variant showing a capacity of 3.60 mmol/g at 1 bar and 298 K, which is superior to many well-known MOFs like MOF-5 and ZIF-8. mdpi.com

There are several strategies for integrating triamine functionalities into MOF structures:

Direct Synthesis: This is the most common approach, where a linker containing the triamine unit is used directly in the solvothermal or hydrothermal synthesis with a metal salt. The Cu₃(TABTO)₂-MOF and the TIBM-based MOFs are prime examples of this strategy. mdpi.comresearchgate.net The symmetrical arrangement of the functional groups on the linker is crucial for creating high-quality, crystalline materials. mdpi.com

Post-Synthetic Modification (PSM): While not explicitly detailed for 1,3,5-benzenetriamine in the provided context, PSM is a general and powerful strategy to introduce functional groups like amines into a pre-existing MOF structure. This allows for the functionalization of MOFs that cannot be synthesized directly from functionalized linkers.

Step-by-Step Assembly: This method was used to create an amino-functionalized magnetic multi-metal MOF (Fe₃O₄/MIL-101(Al₀.₉Fe₀.₁)/NH₂). researchgate.net This versatile approach allows for the controlled construction of complex, multifunctional MOF composites. researchgate.net

The incorporation of amine groups is a key strategy for enhancing the performance of MOFs, particularly for CO₂ capture. The amine functionalities provide specific binding sites that increase both the capacity and selectivity of CO₂ adsorption. mdpi.com

Applications in Optoelectronic Devices

The unique electronic properties of materials derived from 1,3,5-benzenetriamine have led to their exploration in optoelectronic applications. Derivatives of 1,3,5-benzenetriamine are noted for their use in electroluminescent devices, where their rigid and expanded structures contribute to enhanced operational stability. alfachemch.com

Furthermore, frameworks built from benzenetriamine derivatives can exhibit tunable electrical conductivity. The copper 1,3,5-triamino-2,4,6-benzenetriol MOF (Cu₃(TABTO)₂-MOF), for instance, is an insulator in its as-synthesized form. researchgate.netacs.org However, upon exposure to iodine vapor, the material undergoes a transformation to become a metallic conductor. researchgate.netacs.org This process, known as doping, results in a significant increase in electrical conductivity, reaching 0.78 S cm⁻¹ at 300 K. researchgate.netacs.org This ability to switch from an insulating to a conductive state opens up possibilities for its use in sensors, electronic components, and other energy-related applications. researchgate.netacs.org

Enhancement of Electroluminescent Device Operational Stability with Triamine Derivatives

Derivatives of aromatic amines, including those conceptually similar to 1,3,5-benzenetriamine, are integral to the advancement of organic light-emitting diodes (OLEDs). The stability and operational lifetime of these devices are critical performance metrics. While direct studies on 1,3,5-benzenetriamine hydrochloride derivatives for OLED stability are not extensively documented in publicly available literature, the core principle relies on the creation of stable, rigid molecular structures.

Star-shaped molecules, which can be synthesized from a 1,3,5-substituted core like benzenetriamine, are known to form stable amorphous films, a desirable characteristic for the emissive and charge-transporting layers in OLEDs. For instance, a patent describes 1,3,5-tris(arylamino)benzenes that exhibit high glass transition temperatures and thermal stability, properties that are crucial for preventing the degradation of the organic layers under operational heat, thus enhancing the device's longevity. google.com

Research on 1,3,5-triazine (B166579) derivatives, which share a similar three-fold symmetry, has shown that these compounds can act as effective host materials in phosphorescent OLEDs (PHOLEDs), contributing to improved device performance. mdpi.com The incorporation of carbazole (B46965) moieties onto a central triazine core, for example, has been shown to yield materials with high thermal stability. researchgate.net While triazines are electronically different from benzenetriamine, the structural concept of a central core with radiating functional arms is a common strategy to achieve the necessary stability for OLED applications.

The general approach involves the synthesis of larger, more complex molecules from the basic 1,3,5-benzenetriamine framework. These derivatives are designed to have high thermal and morphological stability, which translates to enhanced operational stability and a longer lifetime for the electroluminescent devices.

Development of Hole-Transporting Materials for Photovoltaic Applications

In the realm of photovoltaic technology, particularly perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a crucial role in extracting and transporting positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode. The efficiency and stability of the solar cell are highly dependent on the properties of the HTM.

1,3,5-Benzenetriamine serves as a promising core for the synthesis of star-shaped HTMs. The tripodal arrangement of amine groups allows for the creation of three-dimensional molecules that can facilitate efficient intermolecular charge transport pathways. A United States patent details the synthesis of novel 1,3,5-tris(arylamino)benzenes. google.com These compounds are noted for their suitable oxidation potentials (around 0.5-0.6 V), which is a key parameter for efficient hole injection from the perovskite layer. The patent also highlights their excellent reversibility in oxidation-reduction processes and high glass transition temperatures, indicating good thermal and electrochemical stability, which are critical for the long-term performance of solar cells. google.com

While specific performance data of these 1,3,5-tris(arylamino)benzenes in PSCs is not provided in the patent, research on analogous structures provides insight into their potential. For example, star-shaped HTMs based on a 1,3,5-triphenylbenzene (B1329565) core have been synthesized and tested in perovskite solar cells, achieving power conversion efficiencies (PCEs) of up to 12.14%. researchgate.net These molecules, while having a different core, demonstrate the viability of the star-shaped design in achieving good photovoltaic performance.

The synthesis of such HTMs typically involves the reaction of 1,3,5-benzenetriamine with various aromatic halides through cross-coupling reactions to build up the desired molecular architecture. The properties of the final HTM can be tuned by modifying the peripheral aromatic groups.

Table 1: Properties of a Patented 1,3,5-Tris(arylamino)benzene Derivative

PropertyValueReference
Oxidation Potential~0.5-0.6 V google.com
ReversibilityExcellent google.com
Glass Transition Temp.High google.com
Film FormationStable amorphous film google.com

Polymeric Materials Beyond Frameworks (e.g., Resins, Adhesives)

The primary amine groups of 1,3,5-benzenetriamine make it a suitable candidate for use as a curing agent or cross-linker in the production of polymeric materials like epoxy resins and adhesives. The three reactive sites on the benzene ring can lead to the formation of a highly cross-linked, three-dimensional polymer network. This high cross-link density can impart desirable properties to the final material, such as high thermal stability and mechanical strength.

In the context of epoxy resins, amine-based curing agents react with the epoxide groups of the resin in a ring-opening addition reaction. google.com The use of a tri-functional amine like 1,3,5-benzenetriamine would result in a rigid and robust network structure. While specific data on epoxy resins cured with 1,3,5-benzenetriamine is scarce in scientific literature, the principles of epoxy chemistry suggest that it would act as a hardener, likely requiring elevated temperatures for curing due to its aromatic nature. The resulting thermoset polymer would be expected to exhibit a high glass transition temperature (Tg) and good chemical resistance.

The properties of such a cured epoxy resin can be inferred from studies on other aromatic amines. For example, aromatic amines are known to produce cured epoxies with greater heat and chemical resistance compared to aliphatic amines. researchgate.net

Table 2: Expected Properties of Epoxy Resins Cured with 1,3,5-Benzenetriamine

PropertyExpected CharacteristicRationale
Cross-link DensityHighTri-functional amine
Thermal StabilityHighAromatic structure, high cross-linking
Mechanical StrengthHighRigid, cross-linked network
Curing ConditionsElevated TemperatureLower reactivity of aromatic amines

The hydrochloride form of 1,3,5-benzenetriamine would likely need to be neutralized to the free amine before it can be effectively used as a curing agent, as the amine hydrochlorides are generally not reactive with epoxides.

Role in Catalysis and Organic Reaction Development

Heterogeneous Catalysis Applications

The arrangement of amino groups on the benzene (B151609) ring allows 1,3,5-benzenetriamine to act as a versatile linker in the construction of porous materials, which can serve as robust heterogeneous catalysts.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The properties of MOFs, including their high surface area, tunable pore size, and the chemical nature of their internal surfaces, make them highly attractive for catalytic applications. 1,3,5-Benzenetriamine is utilized as a building block for creating these supramolecular structures. researchgate.net The amino groups of the benzenetriamine linker can be post-synthetically modified or can directly participate in catalytic processes.

While direct catalytic data for MOFs derived specifically from 1,3,5-benzenetriamine hydrochloride is limited in readily available literature, the broader class of amine-functionalized MOFs has been extensively studied. For instance, aminated linkers in MOFs have been shown to enhance photocatalytic activity. unc.edunih.govresearchgate.net A study on MIL-125, a titanium-based MOF, demonstrated that incorporating amino-functionalized linkers (similar in function to 1,3,5-benzenetriamine) increased the rate of photocatalytic oxidation of benzyl (B1604629) alcohol. unc.edunih.govresearchgate.net This suggests that MOFs constructed with 1,3,5-benzenetriamine could exhibit similar enhanced catalytic properties. The basicity of the amine groups can also be exploited for base-catalyzed reactions. For example, amino-functionalized MOFs have been shown to be effective catalysts for the Knoevenagel condensation, where the amine groups act as basic sites to facilitate the reaction. nih.gov

Porous organic polymers (POPs), which are related to MOFs, have also been synthesized using triazine-based building blocks, which share structural similarities with 1,3,5-benzenetriamine derivatives. These materials have shown promise in dye adsorption and in catalyzing Henry reactions after modification with copper(II). mdpi.comresearchgate.net

Although there is no direct report on the use of 1,3,5-benzenetriamine hydrochloride-derived MOFs for biodiesel production, research on structurally related MOFs provides strong evidence for their potential in this area. Biodiesel is typically produced through the transesterification of triglycerides or the esterification of free fatty acids. MOFs have emerged as promising heterogeneous catalysts for these processes.

A notable example is the use of a copper benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC) MOF, also known as HKUST-1, as a catalyst for biodiesel production. This MOF, which features a benzenoid core similar to 1,3,5-benzenetriamine, has demonstrated significant catalytic activity. In one study, a Cu-BTC MOF synthesized via a solvothermal method was used to catalyze the esterification of oleic acid with methanol, achieving a biodiesel yield of 78.8%. researchgate.net Another study reported a similar yield of 78.6% for biodiesel production using a Cu-BTC MOF. researchgate.net

The catalytic activity of these MOFs is often attributed to the Lewis acidic metal sites within the framework. The performance of such catalysts can be influenced by various factors, including reaction temperature, catalyst loading, and the molar ratio of reactants.

Table 1: Catalytic Performance of a Structurally Related MOF in Biodiesel Production

CatalystReactionReactantsYield (%)Reference
Copper benzene-1,3,5-tricarboxylate (Cu-BTC)EsterificationOleic Acid, Methanol78.8 researchgate.net
Copper benzene-1,3,5-tricarboxylate (Cu-BTC)TransesterificationNot Specified78.6 researchgate.net

Facilitation of Novel Organic Reactions and Mechanistic Studies

The unique electronic and structural properties of 1,3,5-benzenetriamine and its derivatives can be harnessed to facilitate novel organic reactions. The presence of multiple amine groups allows for the compound to act as a multidentate ligand or as a scaffold for constructing more complex catalytic environments.

While specific mechanistic studies detailing the role of 1,3,5-benzenetriamine hydrochloride as a catalyst are not extensively documented, the general principles of amine catalysis are well-established. Amines can act as nucleophilic catalysts, Brønsted bases, or as precursors to organocatalysts. For instance, the amine groups in 1,3,5-benzenetriamine can initiate reactions like the Knoevenagel condensation by deprotonating an active methylene (B1212753) compound, thereby forming a carbanionic intermediate that can then react with an aldehyde or ketone. nih.gov A proposed mechanism for a Knoevenagel condensation catalyzed by an amino-bifunctional framework involves the metal centers acting as Lewis acids to activate the carbonyl group, while the amine groups act as basic sites to deprotonate the malononitrile. nih.gov

Furthermore, the reaction of hydroxyl radicals with methylated benzenes, including 1,3,5-trimethylbenzene (a structural analogue), has been the subject of kinetic and mechanistic studies. rsc.org These studies provide insight into the reactivity of the benzene core and the formation of adducts, which is fundamental to understanding how these molecules might behave in more complex reaction environments. rsc.org

Precursors for Complex Heterocyclic Systems (e.g., 1,3,5-Triazepines and Benzo[f]unc.edursc.orgrsc.orgtriazepines)

1,3,5-Benzenetriamine hydrochloride serves as a valuable starting material for the synthesis of complex heterocyclic systems due to the reactive nature of its three amino groups. These heterocycles are of interest in medicinal chemistry and materials science.

A recent review has highlighted various strategies for the synthesis of seven-membered ring 1,3,5-triazepine and benzo[f] unc.eduresearchgate.netnih.govtriazepine derivatives. unc.edu These methods include cyclo-condensation, cyclization, and other ring-forming reactions. unc.edu Although the review does not exclusively focus on 1,3,5-benzenetriamine as the starting material, the synthetic routes described often involve precursors with multiple amine functionalities, making 1,3,5-benzenetriamine a logical and potential substrate for such transformations.

For example, the synthesis of 1,3,5-triazepane-2,4-dione (B14576893) derivatives has been achieved through the condensation of ethane-1,2-diamine with urea. unc.edu By analogy, the reaction of 1,3,5-benzenetriamine with appropriate dielectrophiles could lead to the formation of benzo-fused triazepine systems. The synthesis of 2-phenyl-1H-benzo[f] unc.eduresearchgate.netnih.govtriazepine derivatives has been reported from the reaction of o-phenylenediamine (B120857) with an amidinium salt, showcasing a double nucleophilic attack from the diamine. unc.edu This suggests that the three amino groups of 1,3,5-benzenetriamine could potentially react in a similar manner to form more complex, fused heterocyclic structures.

Theoretical and Computational Investigations of 1,3,5 Benzenetriamine Hydrochloride Systems

Electronic Structure Analysis and Ground State Characterization

The electronic ground state and properties of the 1,3,5-triaminobenzene trication triradical (TAB³⁺), the core component of the protonated hydrochloride salt, have been a subject of detailed quantum chemical investigation. nih.gov These studies are essential for understanding the molecule's potential in high-spin organic materials. nih.gov

High-level quantum chemical calculations are employed to accurately determine the electronic structure of complex molecules like the 1,3,5-benzenetriamine trication. nih.gov

Ab Initio Methods : The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying systems with multiple unpaired electrons, such as triradicals. nih.gov This approach is often followed by second-order perturbation theory (CASPT2 or MS-CASPT2) to incorporate dynamic electron correlation, providing more accurate energy calculations. nih.gov Studies on the 1,3,5-triaminobenzene trication (TAB³⁺) have utilized CASSCF and MS-CASPT2 methods with polarized basis sets like 6-311G(d,p) to characterize its ground state. nih.gov

Density Functional Theory (DFT) : DFT methods, such as B3LYP, are also widely used for optimizing molecular geometries and predicting a range of properties. superfri.orgnih.gov For complex systems, various DFT functionals are often tested and compared against experimental data or higher-level calculations to ensure accuracy. nih.govresearchgate.net

These computational techniques allow for the precise calculation of molecular geometries, orbital energies, and the energy differences between various electronic states. nih.govresearchgate.net

A key question for triradical species is the spin multiplicity of the electronic ground state: whether it is a low-spin doublet state or a high-spin quartet state. nih.gov For the 1,3,5-triaminobenzene trication triradical (TAB³⁺), where a benzene (B151609) ring is coupled to three exocyclic amino groups each with an unpaired electron, computational studies have provided clear insights. nih.gov

Table 1: Calculated Energy Gaps Between Doublet and Quartet Spin States for 1,3,5-Triaminobenzene Trication and Related Triradicals. nih.gov
SystemGround StateDoublet-Quartet Energy Gap (kcal/mol)
1,3,5-Triaminobenzene Trication (TAB³⁺)Quartet (⁴A₁")8.0 ± 2.0
1,3,5-Trimethylenebenzene (TMB)Quartet (⁴A₁")12.4 ± 2.0
C₆H₆N₃ (Neutral)Quartet (⁴A₂)9

Molecular Dynamics Simulations for Supramolecular Self-Assembly

While direct molecular dynamics (MD) simulations on 1,3,5-benzenetriamine hydrochloride are not extensively documented in the literature, studies on analogous systems like benzene-1,3,5-tricarboxamides (BTAs) provide a robust framework for understanding its potential self-assembly behavior. rsc.orgresearchgate.net BTAs share the same C₃-symmetric benzene core, which directs their assembly into supramolecular polymers through highly specific intermolecular interactions. rsc.orgnih.gov

The self-assembly of these molecules is primarily driven by a network of non-covalent interactions. nih.gov

Hydrogen Bonding : In BTA systems, three-fold intermolecular hydrogen bonds between amide groups are the principal driving force for the formation of one-dimensional, fiber-like aggregates. rsc.orgnih.gov For 1,3,5-benzenetriamine, the amine groups (-NH₂) are strong hydrogen bond donors and acceptors, suggesting they would similarly form extensive hydrogen-bonding networks, crucial for the stability of any assembled structure. nih.govnih.gov

MD simulations are instrumental in rationalizing experimental observations of aggregation and the relative stability of different assembled states. rsc.org

Crystal Structure Prediction and Lattice Energy Optimization Using Computational Methods

Predicting the crystal structure of a flexible organic molecule from its chemical diagram alone is a significant challenge in computational chemistry. For compounds like 1,3,5-benzenetriamine hydrochloride, computational methods are essential for exploring potential crystal packings (polymorphs) and determining their relative stabilities by calculating lattice energies.

While specific crystal structure prediction studies for 1,3,5-benzenetriamine hydrochloride are not prominent, methods applied to similar molecules like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) illustrate the computational approach. dtic.mil Molecular dynamics simulations using specialized, polarizable force fields can accurately predict the crystal structure and its properties, such as the heat of sublimation and the response to pressure and temperature. dtic.mil These simulations involve optimizing the geometry of the molecules within the crystal lattice to find the arrangement with the minimum lattice energy. The process can predict unit cell parameters that are often in good agreement with experimental data from X-ray diffraction. dtic.mil Such computational studies can also reveal the anisotropy in the mechanical response of the crystal, providing a deeper understanding of its stability and physical properties. dtic.mil

Analysis of Spin Properties and Triradical Character in Related Systems

Quantum chemical calculations have been employed to determine the electronic ground state of the parent 1,3,5-triaminobenzene trication triradical (TAB³⁺), which serves as a fundamental model for high-spin polyarylamine polycations. nih.gov This species is directly related to 1,3,5-benzenetriamine, where each amine group bears an unpaired electron and a positive charge. Advanced computational methods, including the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2), were used to analyze the electronic structure. nih.gov

These calculations revealed that the 1,3,5-substitution pattern on the benzene ring facilitates ferromagnetic coupling between the unpaired electrons on the exocyclic amino groups. nih.gov The result is a predicted quartet (S=3/2) ground state for the 1,3,5-triaminobenzene trication. nih.gov The low-spin doublet state is calculated to be significantly higher in energy. This preference for a high-spin ground state is a consequence of the molecular topology, which enforces spin polarization.

A key parameter derived from these computational studies is the doublet-quartet energy gap (ΔED-Q). A positive and sufficiently large gap indicates a robust quartet ground state. For the parent 1,3,5-triaminobenzene trication (TAB³⁺), theoretical calculations predict a ΔED-Q of approximately 8.0 ± 2.0 kcal/mol. nih.gov For comparison, the analogous hydrocarbon triradical, 1,3,5-trimethylenebenzene (TMB), which also has a D₃h symmetry, is similarly predicted to have a stable quartet ground state with an even larger energy gap of 12.4 ± 2.0 kcal/mol. nih.gov

These theoretical predictions have been substantiated by experimental work on stabilized derivatives. For instance, a benzene-1,3,5-triaminyl radical fused with three zinc(II)-porphyrin units was synthesized and characterized. arxiv.orgnih.gov Experimental studies using a Superconducting Quantum Interference Device (SQUID) demonstrated that this complex indeed possesses a quartet ground state. arxiv.org The measured doublet-quartet energy gap for this derivative was 3.1 kJ mol⁻¹ (approximately 0.74 kcal/mol). arxiv.org The high stability of this triradical was attributed to the effective delocalization of spin over the large porphyrin segments and significant steric protection around the radical centers. arxiv.org

Computational methods like Density Functional Theory (DFT) are also used to analyze the spin density distribution in these radicals. researchgate.net In the quartet state of 1,3,5-triaminobenzene-based radicals, the spin density is primarily located on the nitrogen atoms of the aminyl radical groups and delocalized into the benzene ring, which mediates the magnetic coupling. nih.govacs.org The specific distribution of spin density is crucial for understanding the stability and reactivity of these high-spin molecules. researchgate.net

The combination of predictive computational modeling and experimental validation confirms that the 1,3,5-benzenetriamine framework is an effective platform for designing stable, high-spin organic molecules with a quartet ground state.

Table 1: Comparison of Theoretical and Experimental Spin State Properties for 1,3,5-Benzenetriamine Related Triradicals

Compound/SystemMethodGround StateDoublet-Quartet Energy Gap (ΔED-Q)Reference
1,3,5-Triaminobenzene Trication (TAB³⁺)CASSCF/CASPT2 (Theoretical)Quartet (⁴A₁")8.0 ± 2.0 kcal/mol nih.gov
1,3,5-Trimethylenebenzene (TMB)CASSCF/CASPT2 (Theoretical)Quartet (⁴A₁")12.4 ± 2.0 kcal/mol nih.gov
Benzene-1,3,5-triaminyl radical fused with Zn(II)-porphyrinsSQUID (Experimental)Quartet3.1 kJ mol⁻¹ (~0.74 kcal/mol) arxiv.org

Emerging Research Directions and Future Perspectives for 1,3,5 Benzenetriamine Hydrochloride

Development of Novel Functionalization Strategies for Tailored Material Properties

The three reactive amine groups of 1,3,5-benzenetriamine serve as ideal anchor points for functionalization, enabling the precise engineering of material properties. Current research is intensely focused on moving beyond simple polymer formation to develop sophisticated strategies that control the architecture and function of the resulting materials at the molecular level.

A dominant strategy involves the amidation of the amine groups to form benzene-1,3,5-tricarboxamides (BTAs) . These disc-shaped molecules are exceptional building blocks for supramolecular polymers, self-assembling in solution through threefold hydrogen bonding to form one-dimensional, rod-like nanostructures. rsc.org A key research direction is the synthesis of functionalized BTA monomers where one or more side chains are decorated with specific moieties, such as fluorescent dyes or peptides, to impart desired functionalities. rsc.org However, this often requires complex, multi-step syntheses. A novel and more efficient approach circumvents the need for desymmetrization of the core by starting with commercially available 5-aminoisophthalic acid, which inverts the connectivity of one amide bond. rsc.org This method simplifies the synthesis and allows for the effective incorporation of functional units into BTA-based supramolecular polymers. rsc.org

Another major area of development is the use of 1,3,5-benzenetriamine and its derivatives as nodes in the synthesis of permanently porous materials like Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs) . rsc.orgcapes.gov.br These materials are created through strong covalent bonds, often via condensation reactions or palladium-catalyzed cross-coupling reactions like the Sonogashira-Hagihara coupling. rsc.orgcapes.gov.br Research is focused on tuning the porosity and electronic properties of these frameworks by:

Copolymerization: Introducing other functional monomers into the polymer structure to engineer the band gap and other electronic characteristics. rsc.orgcapes.gov.br

Post-Synthetic Modification (PSM): Chemically altering the framework after its initial synthesis. For COFs, a strategy known as dynamic linker exchange allows for the introduction of functional groups, such as additional amines, that would otherwise interfere with the initial framework formation. nih.gov This has been used to create COFs with enhanced CO2 adsorption selectivity. nih.gov

Carbonization: Using porous organic polymers as precursors for porous carbon materials, which can significantly improve properties like electrical conductivity for energy storage applications. mdpi.com

These strategies are crucial for creating materials with precisely tailored characteristics, such as selective adsorption, catalytic activity, and specific electronic properties.

Functionalization StrategyResulting Material ClassKey Research FocusExample Application
AmidationBenzene-1,3,5-tricarboxamides (BTAs)Simplified synthesis of functional monomers; control of self-assembly. rsc.orgBiomaterials, supramolecular polymers. nih.gov
Condensation/CouplingCovalent Organic Frameworks (COFs)Dynamic linker exchange for novel functionalities. nih.govSelective gas capture and separation. nih.gov
Cross-Coupling ReactionsConjugated Microporous Polymers (CMPs)Tuning porosity and electronic properties through copolymerization. rsc.orgcapes.gov.brCO2 adsorption. capes.gov.br
CarbonizationPorous Carbon MaterialsEnhancing electrical conductivity and pore structure. mdpi.comSupercapacitors, energy storage. mdpi.com

Exploration of New Applications in Smart and Responsive Materials

"Smart" or "stimuli-responsive" materials, which change their properties in response to external triggers, represent a major frontier for materials science. nih.govrsc.orgrsc.org The inherent chemical nature of 1,3,5-benzenetriamine makes it an excellent candidate for incorporation into such systems. The amine groups are pH-sensitive and redox-active, providing built-in responsiveness.

Current research explores the development of materials based on 1,3,5-benzenetriamine derivatives that respond to a variety of stimuli:

pH-Responsiveness: By functionalizing the core with peptide chains, researchers have created BTA-based systems where the morphology of the self-assembled nanofibers can be controlled by changing the pH. rsc.org This occurs because protonation or deprotonation of the peptide side chains alters the intermolecular forces, leading to changes in the higher-order structure. rsc.org

Redox-Responsiveness: The amine groups can be oxidized and reduced, opening the door for redox-active polymers. This property is valuable for applications in sensors and actuators, where a change in oxidation state can trigger a mechanical or optical response. nih.gov

Chemical Sensing: Porous organic frameworks synthesized from triazine-based building blocks (structurally related to functionalized benzenetriamine) have shown the ability to act as selective and highly sensitive fluorescent sensors for volatile organic compounds (VOCs). researchgate.net The interaction between the analyte and the framework's functional groups leads to a detectable change in fluorescence ("turn-on" or "turn-off" sensing). researchgate.net

The versatility of the 1,3,5-benzenetriamine core allows for the integration of various responsive units, leading to multi-stimuli-responsive materials. For example, by combining pH-sensitive groups with light-sensitive moieties, materials could be designed to respond to complex environmental cues, paving the way for sophisticated drug delivery systems, adaptive coatings, and soft robotics. nih.govmdpi.com

StimulusResponsive MechanismMaterial ExamplePotential Application
pHProtonation/deprotonation of amine or peptide functional groups, altering self-assembly. rsc.orgBTA-peptide conjugates. rsc.org"On-demand" drug release, tissue engineering scaffolds. nih.gov
Redox StateOxidation/reduction of amine functionalities, changing polymer properties. nih.govRedox-active polymers. nih.govActuators, sensors, controlled catalysis. nih.gov
Chemical AnalyteHost-guest interactions within a porous framework affecting fluorescence. researchgate.netTriazine-based microporous polymers. researchgate.netEnvironmental monitoring, industrial process control. researchgate.net

Advancements in Computational Modeling for Predictive Design and Discovery

Computational modeling has become an indispensable tool in modern materials science, enabling researchers to predict material properties and understand complex phenomena at the atomic scale. For materials derived from 1,3,5-benzenetriamine, techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are providing unprecedented insights.

A key area of impact is in the study of Covalent Organic Frameworks (COFs) . Researchers are using computational methods to:

Understand Framework Dynamics: Simulations can reveal how a COF's structure flexibly responds to the introduction of guest molecules. For instance, in situ powder X-ray diffraction studies, complemented by modeling, have shown how a soft imine-based COF dynamically switches between narrow- and large-pore forms during the adsorption of benzene (B151609) and cyclohexane. nih.gov

Predict Adsorption and Separation Performance: DFT calculations incorporating dispersion corrections are used to analyze the interactions between guest molecules and the COF's pore walls. chemrxiv.org This helps explain the selective adsorption of certain molecules, such as the preference of some COFs for benzene over cyclohexane, a separation that is challenging and energy-intensive to perform via traditional distillation. nih.govchemrxiv.org These theoretical insights are critical for designing next-generation adsorbents for industrial separations. chemrxiv.org

Guide Synthetic Efforts: By modeling the stability and electronic structure of hypothetical frameworks, computational chemistry can help identify the most promising synthetic targets before resource-intensive lab work begins.

These computational tools accelerate the discovery and optimization of new materials by providing a deep, molecular-level understanding of their structure-property relationships. This predictive power reduces the trial-and-error element of materials synthesis, making the design process more rational and efficient.

Interdisciplinary Research Synergies Integrating Chemical Synthesis, Materials Science, and Theoretical Chemistry

The most significant breakthroughs in the application of 1,3,5-benzenetriamine hydrochloride are occurring at the intersection of multiple scientific disciplines. The development of advanced materials from this compound is a prime example of the synergy between chemical synthesis, materials science, and theoretical chemistry.

This interdisciplinary workflow can be summarized as follows:

Chemical Synthesis: Organic chemists design and execute synthetic routes to create novel functionalized monomers based on the 1,3,5-benzenetriamine core. This includes developing efficient methods for producing BTAs or polymerizing the monomers into COFs and CMPs. rsc.orgmdpi.com

Materials Science: Materials scientists take these newly synthesized molecules and investigate their assembly into larger structures. They characterize the physical, chemical, and mechanical properties of the resulting materials—be they supramolecular gels, porous solids, or thin films—and evaluate their performance in specific applications, such as biomaterials, catalysts, or separation membranes. nih.govbohrium.com

Theoretical Chemistry: Computational chemists use modeling and simulation to provide an atomic-level explanation for the observed properties. nih.gov They can elucidate self-assembly mechanisms, calculate binding energies, and predict how structural modifications will impact function. This feedback guides the chemists in designing the next generation of monomers with improved properties. chemrxiv.org

A clear example of this synergy is the development of BTA-based supramolecular polymers for biomedical applications. nih.gov This research involves the chemical synthesis of water-compatible BTA monomers, the materials science investigation of their self-assembly into nanofibers and hydrogels, and the biological assessment of their stability and viability in the presence of proteins and cells. nih.gov Similarly, the creation of COFs for gas separation involves the synthesis of the framework, its characterization as a porous material, and computational analysis of its selective adsorption capabilities. nih.govchemrxiv.org This collaborative, multi-faceted approach is essential for translating a simple molecular building block into highly functional, real-world materials.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1,3,5-benzenetriamine hydrochloride?

Methodological Answer:
1,3,5-Benzenetriamine (CAS 108-72-5) is typically synthesized via catalytic hydrogenation of 1,3,5-trinitrobenzene under acidic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt . Purification involves recrystallization from polar solvents like ethanol or chloroform, leveraging its solubility profile (soluble in alcohols, chloroform) . Characterization should include elemental analysis (C, H, N, Cl) and spectroscopic techniques (¹H/¹³C NMR, FTIR) to confirm the triamine structure and protonation state. For example, NMR signals for aromatic protons in the triamine core should appear as singlet(s) due to symmetry .

Basic: How can researchers validate the purity and structural integrity of 1,3,5-benzenetriamine hydrochloride?

Methodological Answer:
Critical validation steps include:

  • Melting Point Analysis : Compare observed melting point (~118°C for the free base) with literature values; deviations >2°C suggest impurities .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity. A single peak with retention time matching a certified reference standard confirms purity.
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks at m/z 124 (free base) and 160 (hydrochloride adduct) .
  • Thermogravimetric Analysis (TGA) : Monitor weight loss at ~260–264°C to confirm decomposition temperature and hydrate content .

Advanced: What computational approaches are suitable for modeling the electronic structure of 1,3,5-benzenetriamine hydrochloride?

Methodological Answer:
Density Functional Theory (DFT) with dispersion-corrected functionals (e.g., B97-D) is recommended to model non-covalent interactions and protonation effects . Key steps:

Geometry Optimization : Use the PBE functional for initial optimization .

Electronic Analysis : Employ hybrid functionals (e.g., B3LYP) to study charge distribution and frontier molecular orbitals (HOMO-LUMO gaps).

Solvent Effects : Include implicit solvation models (e.g., COSMO) to simulate polar solvents like water or ethanol .

Validation : Compare computed NMR chemical shifts (via GIAO method) and vibrational spectra (IR) with experimental data .

Advanced: How can researchers investigate the degradation pathways of 1,3,5-benzenetriamine hydrochloride under environmental conditions?

Methodological Answer:

  • Anaerobic Degradation : Simulate soil or aqueous systems spiked with the compound (e.g., 1000 mg/kg) and monitor metabolites via LC-MS. Look for nitroso derivatives (e.g., hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine analogs) as indicators of reductive degradation .
  • Photolysis Studies : Exclude solutions to UV-Vis light (λ = 254–365 nm) and analyze intermediates using high-resolution mass spectrometry (HRMS).
  • Microbial Assays : Use 16S rDNA sequencing to assess bacterial community shifts in contaminated samples, focusing on species capable of aromatic amine metabolism .

Advanced: What experimental strategies are effective for studying the thermal stability and coordination chemistry of 1,3,5-benzenetriamine hydrochloride?

Methodological Answer:

  • Thermal Stability : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen. Exothermic peaks above 250°C indicate decomposition .
  • Coordination Chemistry : Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) in ethanol/water mixtures. Characterize via X-ray crystallography or EXAFS to determine binding modes (e.g., tridentate vs. monodentate) .
  • Redox Behavior : Use cyclic voltammetry in DMF/0.1 M TBAP to study electron-transfer properties. Triamines often exhibit quasi-reversible redox peaks due to amine oxidation .

Advanced: How can researchers resolve contradictions in reported pKa values for 1,3,5-benzenetriamine hydrochloride?

Methodological Answer:

  • Potentiometric Titration : Perform titrations in deionized water at 25°C, using a glass electrode calibrated with standard buffers. Compare results across ionic strengths (0.1–1.0 M KCl) to isolate activity effects .
  • Computational pKa Prediction : Apply DFT-based methods (e.g., COSMO-RS) to calculate acid dissociation constants. Validate against experimental data to identify outliers .
  • Literature Meta-Analysis : Cross-reference studies reporting pKa ~5.05 ± 0.10 and assess solvent systems (e.g., aqueous vs. mixed solvents) for systematic errors .

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1,3,5-Benzenetriamine, hydrochloride
Reactant of Route 2
1,3,5-Benzenetriamine, hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.